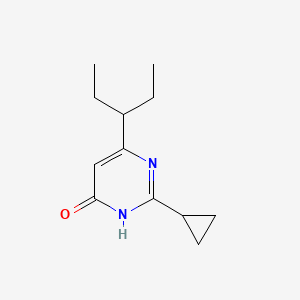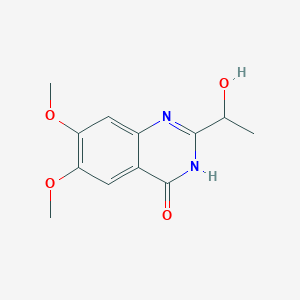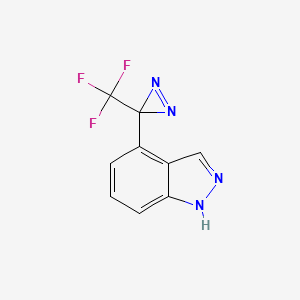
2-Cyclopropyl-6-(pentan-3-yl)pyrimidin-4-ol
説明
2-Cyclopropyl-6-(pentan-3-yl)pyrimidin-4-ol is a pyrimidinol derivative with a cyclopropyl group at the 2-position and a pentan-3-yl group at the 6-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-cyclopropylpyrimidin-4-ol and pentan-3-yl halide.
Reaction Conditions: The reaction involves nucleophilic substitution where the halide is replaced by the cyclopropyl group. This reaction is usually carried out in the presence of a strong base such as potassium tert-butoxide and a polar aprotic solvent like dimethylformamide (DMF).
Purification: The product is purified through recrystallization or column chromatography.
Industrial Production Methods:
Scale-Up: The reaction is scaled up using industrial reactors with precise temperature and pressure control to ensure consistency and yield.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and selectivity.
Safety Measures: Industrial production involves strict safety protocols to handle reactive intermediates and byproducts.
Types of Reactions:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions are common, involving the replacement of a leaving group with a nucleophile.
Common Reagents and Conditions:
Oxidation: KMnO₄ in an acidic medium.
Reduction: LiAlH₄ in ether.
Substitution: Strong bases like NaH in DMF.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted pyrimidinols.
科学的研究の応用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms. Medicine: Industry: Utilized in the manufacture of agrochemicals and pharmaceutical intermediates.
作用機序
The mechanism by which 2-Cyclopropyl-6-(pentan-3-yl)pyrimidin-4-ol exerts its effects involves its interaction with specific molecular targets. The cyclopropyl group enhances binding affinity to certain enzymes, while the pentan-3-yl group provides structural stability. The compound may inhibit or activate pathways related to its biological activity.
類似化合物との比較
2-Cyclopropyl-4-methylpyrimidin-6-ol: Similar structure but with a methyl group instead of pentan-3-yl.
2-Cyclopropyl-6-ethylpyrimidin-4-ol: Ethyl group at the 6-position instead of pentan-3-yl.
Uniqueness: The presence of the pentan-3-yl group in 2-Cyclopropyl-6-(pentan-3-yl)pyrimidin-4-ol provides unique chemical and biological properties compared to its analogs. This structural difference can lead to variations in reactivity, binding affinity, and biological activity.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in drug discovery, chemical synthesis, and industrial applications.
特性
IUPAC Name |
2-cyclopropyl-4-pentan-3-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-3-8(4-2)10-7-11(15)14-12(13-10)9-5-6-9/h7-9H,3-6H2,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQZDYBUZUCEFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=CC(=O)NC(=N1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B1487120.png)









